![molecular formula C16H13F5O B2953016 1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene CAS No. 257287-69-7](/img/structure/B2953016.png)

1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

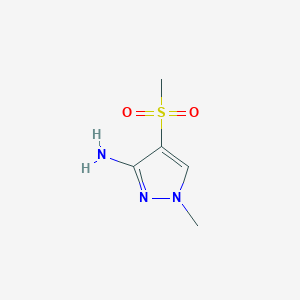

1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as BTFE and belongs to the class of organic compounds called benzyl ethers.

科学的研究の応用

Benzylation Applications

Benzylation of alcohols using bench-stable pyridinium salts has been demonstrated as an efficient method for converting alcohols into benzyl ethers. This process achieves good to excellent yields across a wide range of alcohols, showcasing the utility of similar compounds in facilitating benzylation reactions under mild conditions (Poon & Dudley, 2006).

Fluorination Techniques

Photocatalyzed benzylic fluorination has emerged as a synthetically efficient route to access electron-deficient, less substituted, and otherwise inaccessible benzylic fluorides. This approach is metal-free, mild, and utilizes inexpensive reagents, with the formation of intermediate radical cations indicating a mechanism involving electron transfer rather than concerted hydrogen atom transfer (Bloom, McCann, & Lectka, 2014).

Organometallic Chemistry

Partially fluorinated benzenes, including those related to "1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene," have found use as versatile solvents in organometallic chemistry and transition-metal-based catalysis. These compounds, due to their weak π-electron donating ability, serve as essentially non-coordinating solvents or easily displaced ligands in complex formations. Their application spans from acting as solvents to participating in C-H and C-F bond activation reactions with transition metal complexes (Pike, Crimmin, & Chaplin, 2017).

Material Science and Electropolymerization

In material science, electropolymerization of specific monomers in room temperature ionic liquids has been explored, leading to polymers with promising electrochromic properties and potential applications in ion-sieving films, ion-selective membranes, and as matrices for catalyst particles. This area of research demonstrates the broader applicability of fluoroaromatic compounds in developing advanced materials with tailored properties (Dong et al., 2007).

特性

IUPAC Name |

2,4-difluoro-1-[(1,1,1-trifluoro-3-phenylpropan-2-yl)oxymethyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F5O/c17-13-7-6-12(14(18)9-13)10-22-15(16(19,20)21)8-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULMQQKVVFUMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)OCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2952933.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2952934.png)

![2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B2952938.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952942.png)

![4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2952945.png)

![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)

![N-(tert-butyl)-2-methoxy-5-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzenesulfonamide](/img/structure/B2952950.png)

phenyl]ethylidene})amine](/img/structure/B2952951.png)

![5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2952954.png)